An In-depth Technical Guide to the Crystal Structure Analysis of Scandium Nitrate
An In-depth Technical Guide to the Crystal Structure Analysis of Scandium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of scandium nitrate (B79036) and its various forms. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the material properties and coordination chemistry of scandium compounds. This document summarizes available crystallographic data, details experimental protocols for synthesis and analysis, and visualizes key structural relationships.
Introduction to Scandium Nitrate and Its Significance
Scandium (III) nitrate, Sc(NO₃)₃, is an inorganic compound that serves as a critical precursor in the synthesis of advanced materials.[1] Its applications are found in optical coatings, high-performance catalysts, electronic ceramics, and the laser industry.[1] The utility of scandium nitrate stems from the unique properties of the scandium cation, which can influence the structural and electronic characteristics of materials. Understanding the crystal structure of scandium nitrate and its hydrated forms is paramount for controlling the morphology and properties of these advanced materials.
Scandium nitrate is typically a white, crystalline solid that is soluble in water and ethanol.[2] It is known to exist in an anhydrous form as well as in several hydrated states, including di-, tri-, tetra-, and hexahydrates.[2][3] The coordination environment of the scandium ion in these crystals plays a significant role in their chemical reactivity and thermal stability.
Crystallographic Data of Scandium Nitrate Compounds
Table 1: Crystallographic Data for Di-μ-hydroxido-bis[triaqua(nitrato-κ²O,O′)scandium(III)] dichloride
| Parameter | Value |
| Chemical Formula | [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.393(3) |
| b (Å) | 10.457(4) |
| c (Å) | 12.016(5) |
| β (°) | 108.35(3) |
| Volume (ų) | 880.9(6) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.956 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 150(2) |
Data sourced from Sears et al. (2019).[4][5]
Table 2: Crystallographic Data for [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)]
| Parameter | Value |
| Chemical Formula | C₂₀H₁₈N₆O₁₀Sc₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.872(3) |
| b (Å) | 11.234(3) |
| c (Å) | 12.879(4) |
| β (°) | 106.84(3) |
| Volume (ų) | 1227.1(6) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.884 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 150(2) |
Data sourced from Cotton et al. (2022).[1]
It has been reported that the trihydrate and tetrahydrate of scandium nitrate crystallize in the monoclinic system, though specific lattice parameters and space groups are not detailed in the reviewed literature.[2]
Experimental Protocols
The synthesis and crystallization of scandium nitrate compounds are crucial steps for obtaining high-quality single crystals suitable for XRD analysis. The following sections detail the methodologies for the synthesis of anhydrous and hydrated forms of scandium nitrate, as well as for the complex compounds presented in the tables above.
Synthesis of Anhydrous Scandium Nitrate
Anhydrous scandium nitrate can be prepared through the reaction of scandium chloride with dinitrogen pentoxide.[2]
Protocol:
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Place anhydrous scandium chloride (ScCl₃) in a reaction vessel.
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Introduce dinitrogen pentoxide (N₂O₅) into the vessel.
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The reaction proceeds to form anhydrous scandium nitrate (Sc(NO₃)₃) and nitryl chloride (NO₂Cl).
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The volatile byproducts can be removed under vacuum to yield the pure anhydrous product.
Synthesis of Anhydrous Scandium Nitrate.
Synthesis of Scandium Nitrate Tetrahydrate
The tetrahydrate of scandium nitrate can be synthesized by the reaction of scandium hydroxide (B78521) with nitric acid.[2]
Protocol:
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Suspend scandium hydroxide (Sc(OH)₃) in deionized water.
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Add nitric acid (HNO₃) dropwise to the suspension with constant stirring until the scandium hydroxide is completely dissolved.
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The resulting solution of scandium nitrate is then concentrated by gentle heating.
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Crystals of scandium nitrate tetrahydrate (Sc(NO₃)₃·4H₂O) are obtained upon cooling and allowing the solvent to slowly evaporate.
Synthesis of Scandium Nitrate Tetrahydrate.
Synthesis of Di-μ-hydroxido-bis[triaqua(nitrato-κ²O,O′)scandium(III)] dichloride
Protocol:
-
A cooled (273 K) mixture of [(H₂O)₅Sc(μ-OH)]₂(Cl)₂(H₂O) is dissolved in water.
-
An equal volume of concentrated nitric acid (HNO₃) is added to the solution.
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The reaction mixture is slowly warmed to room temperature and set aside for slow evaporation.
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Single crystals of [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ form and are selected for single-crystal X-ray analysis.[4]
Single-Crystal X-ray Diffraction Analysis
The definitive determination of the crystal structure is performed using single-crystal X-ray diffraction.
Protocol:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas to maintain a constant low temperature (e.g., 150 K) throughout the data collection, which minimizes thermal vibrations and can lead to a more precise structure determination.
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The diffractometer, equipped with a radiation source (e.g., Mo Kα), is used to collect a dataset of diffraction intensities.
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The collected data is processed, which includes integration of the reflection intensities and corrections for absorption.
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The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
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All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
